molecular formula C22H25N3O2S B2468348 N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-40-6

N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2468348
CAS No.: 851132-40-6
M. Wt: 395.52
InChI Key: IUNMHXRVFOCJNC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring:

  • A 4-butylphenyl group attached to the acetamide nitrogen.
  • A 3-methoxyphenyl-substituted imidazole linked via a sulfanyl (-S-) bridge to the acetamide carbonyl.

This structure combines hydrophobic (butyl, methoxyphenyl) and hydrogen-bonding (sulfanyl, acetamide) moieties, which may influence its solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-4-6-17-9-11-18(12-10-17)24-21(26)16-28-22-23-13-14-25(22)19-7-5-8-20(15-19)27-2/h5,7-15H,3-4,6,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNMHXRVFOCJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the imidazole ring and the methoxyphenyl group, followed by the introduction of the butylphenyl group. The final step usually involves the formation of the acetamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions, while the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The target compound’s analogs differ in substituents on the phenyl ring, imidazole modifications, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents Molecular Weight Key Features Reported Activity Reference
Target Compound 4-butylphenyl, 3-methoxyphenyl-imidazole 397.45* High lipophilicity (butyl), methoxy for H-bonding Inferred enzyme inhibition
WAY-310334 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide) Dihydrobenzodioxin group 344.39 Enhanced solubility (dioxane ring) Unknown (structural similarity to kinase inhibitors)
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-chlorophenyl (×2) 404.31 High lipophilicity (Cl), potential genotoxicity Antibacterial/antiparasitic (inferred from nitroimidazole analogs)
Compound 2 (N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide) Chloro, methylphenyl-benzimidazole 463.97 Bulky benzimidazole, chloro for electronic effects Elastase inhibition
Compound 3 (N-[1-(2-chlorophenyl)-ethyl]-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}acetamide) Nitro, phenylsulfonyl 494.55 Nitro (electron-withdrawing), sulfonyl for stability Antibacterial (Clostridioides difficile), antiparasitic

*Calculated based on molecular formula (C₂₂H₂₇N₃O₂S).

Functional Group Impact on Bioactivity

  • Sulfanyl vs. Sulfonyl : The target compound’s sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-) in analogs like Compound 3. Sulfonyl groups enhance stability and may improve binding to charged enzymatic pockets .
  • Nitro Group: Nitroimidazole derivatives (e.g., Compound 3) exhibit potent antimicrobial activity due to nitro’s redox properties, but they may carry mutagenic risks.
  • Chlorophenyl vs. Butylphenyl : Chlorine increases lipophilicity and may enhance membrane penetration but risks off-target interactions. The butyl group balances hydrophobicity without halogen-related toxicity .

Biological Activity

N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H22N2O1S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This structure highlights the presence of an imidazole ring, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the imidazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with a similar scaffold showed effective inhibition against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus44 nM
Compound BE. coli7.1 μM
This compoundTBD

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various studies. Similar imidazole derivatives have shown the ability to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, while upregulating anti-inflammatory markers like IL-10 .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of inflammatory cytokines.
  • Antioxidant Activity : Studies suggest that imidazole derivatives can scavenge free radicals, thereby mitigating oxidative stress in cells .

Study on Mucositis

A notable case study investigated the mucoprotective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in mice. The study found that administration of the compound significantly reduced inflammation and improved gut integrity, indicating a protective role against chemotherapy-induced damage .

Comparative Analysis with Other Compounds

In another comparative study, this compound was evaluated alongside other imidazole derivatives for their anti-inflammatory properties. The results indicated that this compound exhibited superior efficacy in reducing inflammatory markers compared to others tested .

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